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molecular formula C24H38N4O2 B8365647 4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol

4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol

Cat. No. B8365647
M. Wt: 414.6 g/mol
InChI Key: PRDQKGNEQJNJMA-UHFFFAOYSA-N
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Patent
US04659708

Procedure details

A cold (-40°) slurry of 1.8 g (0.0135 mole) of anhydrous aluminum chloride in 60 ml of tetrahydrofuran was added to an equally cold suspension of 1.5 g (0.039 mole) of lithium aluminum hydride in 30 ml of tetrahydrofuran. The mixture was stirred and allowed to warm to -10°. To it was added dropwise a solution of 4.4 g (0.0103 mole) of 4-(3-hydroxypropyl)-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide in 15 ml of tetrahydrofuran. The mixture was stirred for 2 hr, then treated with 7 ml of 30% sodium hydroxide solution and enough water to clarify the supernatant and finally filtered through supercell. The filtrate was concentrated in vacuo to remove tetrahydrofuran, diluted with dichloromethane, washed with water, dried, and concentrated to dryness. The residue was chromatographed over 200 g of silica gel with a 15:84:1 mixture of methanol:ethyl acetate-triethylamine. That portion of the eluant containing the product, Rf(silica--25:74:1 mixture of methanol:ethyl acetate:triethylamine)=0.33, was concentrated to dryness in vacuo. Recrystallization of the residue from 2-propanol afforded 2.1 g (49%) of the title compound, mp 100°-102°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
4-(3-hydroxypropyl)-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:11][CH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([NH:28][C:29]2[CH:30]=[C:31]([O:40][CH3:41])[CH:32]=[C:33]3[C:38]=2[N:37]=[CH:36][CH:35]=[C:34]3[CH3:39])=O)[CH2:17][CH2:16]1.[OH-].[Na+]>O1CCCC1.O>[CH3:41][O:40][C:31]1[CH:32]=[C:33]2[C:38](=[C:29]([NH:28][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][N:18]3[CH2:19][CH2:20][N:15]([CH2:14][CH2:13][CH2:12][OH:11])[CH2:16][CH2:17]3)[CH:30]=1)[N:37]=[CH:36][CH:35]=[C:34]2[CH3:39] |f:0.1.2.3,4.5.6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-(3-hydroxypropyl)-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
Quantity
4.4 g
Type
reactant
Smiles
OCCCN1CCN(CC1)CCCCCC(=O)NC=1C=C(C=C2C(=CC=NC12)C)OC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to -10°
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
finally filtered through supercell
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over 200 g of silica gel with a 15:84:1 mixture of methanol
ADDITION
Type
ADDITION
Details
That portion of the eluant containing
ADDITION
Type
ADDITION
Details
the product, Rf(silica--25:74:1 mixture of methanol:ethyl acetate:triethylamine)=0.33
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=C(C1)NCCCCCCN1CCN(CC1)CCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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